3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline
CAS No.: 1228032-35-6
Cat. No.: VC8030383
Molecular Formula: C28H12F12N2
Molecular Weight: 604.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228032-35-6 |
|---|---|
| Molecular Formula | C28H12F12N2 |
| Molecular Weight | 604.4 g/mol |
| IUPAC Name | 3,8-bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline |
| Standard InChI | InChI=1S/C28H12F12N2/c29-25(30,31)19-5-15(6-20(9-19)26(32,33)34)17-3-13-1-2-14-4-18(12-42-24(14)23(13)41-11-17)16-7-21(27(35,36)37)10-22(8-16)28(38,39)40/h1-12H |
| Standard InChI Key | MIMQNTAXGBCGRO-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 1,10-phenanthroline core, a planar heterocyclic system with two nitrogen atoms at positions 1 and 10. Substitution at the 3 and 8 positions with 3,5-bis(trifluoromethyl)phenyl groups introduces significant steric bulk and electron-withdrawing characteristics . The trifluoromethyl groups enhance lipophilicity and thermal stability, as evidenced by a boiling point of and a flash point of .
The molecular weight is , with a density of . The InChIKey MIMQNTAXGBCGRO-UHFFFAOYSA-N and SMILES string C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 604.4 g/mol | |
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| Vapor Pressure |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline is achieved via Kumada–Tamao–Corriu cross-coupling, a method validated for analogous phenanthroline derivatives . Starting with 3,8-dibromo-1,10-phenanthroline, reaction with [(triisopropoxysilyl)methyl]magnesium chloride in the presence of Ni(dppp)Cl at yields the target compound in moderate yields (41%) . Elevated temperatures and specific ligands (e.g., dppp) are critical for suppressing side reactions and enhancing selectivity .
Table 2: Optimization of Cross-Coupling Conditions
| Condition | Outcome | Source |
|---|---|---|
| Catalyst: Ni(dppp)Cl | Yield: 41% | |
| Temperature: | Preferred for C–C bond formation | |
| Ligand: dppp | Superior to dppe or dppf |
Analytical Validation
Post-synthetic characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD). The compound’s purity is confirmed via and NMR, with aromatic proton resonances observed between and CF groups at in NMR . XRD analysis of related phenanthroline-metal complexes (e.g., copper derivatives) reveals orthorhombic crystal systems with lattice parameters , , and .
Applications in Catalysis and Materials Science
Coordination Chemistry
The nitrogen atoms in the phenanthroline core act as strong Lewis bases, enabling coordination to transition metals such as cobalt, copper, and nickel . For instance, immobilization of Co(OAc) on phenanthroline-based periodic mesoporous organosilica (PMO) derivatives facilitates hydrosilylation reactions, achieving high conversion rates for phenylacetylene with phenylsilane .
Role in Organosilica Frameworks
Incorporation of this compound into PMO matrices enhances material stability and catalytic recyclability. The PMO precursor 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline co-condenses with 1,2-bis(triethoxysilyl)ethane to form a 2-D hexagonal mesoporous structure with a pore diameter of and wall thickness of . These materials exhibit ordered mesoscopic structures, as confirmed by nitrogen adsorption-desorption isotherms and transmission electron microscopy (TEM) .
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